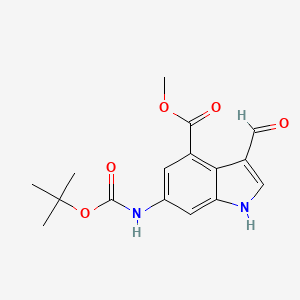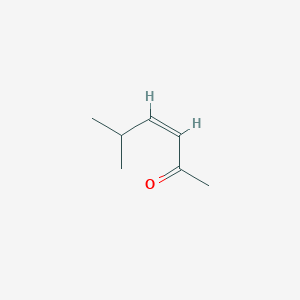
1,4-Dipropylbenzene
Descripción general
Descripción
1,4-Dipropylbenzene, also known as para-dipropylbenzene, is an organic compound with the molecular formula C12H18. It consists of a benzene ring substituted with two propyl groups at the 1 and 4 positions. This compound is a colorless liquid with a mild aromatic odor and is used in various chemical applications.
Aplicaciones Científicas De Investigación
1,4-Dipropylbenzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its derivatives are studied for their reactivity and properties.
Biology: Research on its biological activity and potential use in pharmaceuticals is ongoing.
Medicine: Investigations into its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: Used in the manufacture of specialty chemicals, fragrances, and as a solvent in various industrial processes.
Safety and Hazards
1,4-Dipropylbenzene is classified as a combustible liquid . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, wearing protective clothing, and ensuring adequate ventilation . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Mecanismo De Acción
Target of Action
1,4-Dipropylbenzene, also known as p-Dipropylbenzene, is primarily used as a chemical intermediate . It is involved in the preparation of stabilizers, polymers, synthetic lubricants, hydroperoxides, and a variety of other products . The primary targets of this compound are therefore the molecules and structures within these products that it helps to form or modify .
Mode of Action
The mode of action of this compound involves chemical reactions such as oxidation, dehydrogenation, and bromination . These reactions result in side chain modifications that contribute to the formation or modification of the aforementioned products .
Biochemical Pathways
It is known that the compound is involved in various chemical reactions, including alkylation . Alkylation is a process in which an alkyl group is transferred from one molecule to another, and it plays a crucial role in the synthesis of many chemical compounds .
Pharmacokinetics
It is known that the compound is a colorless liquid that is immiscible in water , which suggests that it may have low bioavailability if ingested or administered intravenously.
Result of Action
The result of this compound’s action is the formation or modification of various chemical products, including stabilizers, polymers, synthetic lubricants, and hydroperoxides . The exact molecular and cellular effects of the compound’s action would therefore depend on the specific product being formed or modified.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dipropylbenzene can be synthesized through several methods, including Friedel-Crafts alkylation. In this method, benzene is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H6+2C3H7Cl→C6H4(C3H7)2+2HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained between 0°C and 50°C to control the reaction rate and minimize side reactions.
Industrial Production Methods
In industrial settings, this compound is produced using similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dipropylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation of this compound can yield the corresponding cyclohexane derivative using catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can produce nitro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and pressure.
Substitution: Nitric acid and sulfuric acid mixture at temperatures around 50°C for nitration.
Major Products Formed
Oxidation: this compound-2,5-dicarboxylic acid.
Reduction: 1,4-Dipropylcyclohexane.
Substitution: 1,4-Dipropyl-2-nitrobenzene.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diisopropylbenzene: Similar structure but with isopropyl groups instead of propyl groups.
1,4-Dimethylbenzene (para-xylene): Contains methyl groups instead of propyl groups.
1,4-Diethylbenzene: Contains ethyl groups instead of propyl groups.
Uniqueness
1,4-Dipropylbenzene is unique due to its specific substitution pattern and the presence of propyl groups, which influence its reactivity and physical properties. Compared to its analogs, it has different boiling and melting points, solubility, and reactivity profiles, making it suitable for specific applications in chemical synthesis and industrial processes.
Propiedades
IUPAC Name |
1,4-dipropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-3-5-11-7-9-12(6-4-2)10-8-11/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUANMGFAOCUOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197441 | |
| Record name | Benzene, 1,4-dipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4815-57-0 | |
| Record name | Benzene, 1,4-dipropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004815570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,4-dipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


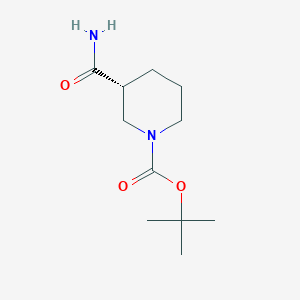
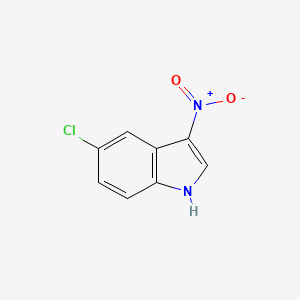
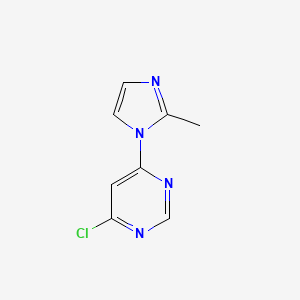

![Pyrido[2,3-b]pyrazin-7-amine](/img/structure/B1593434.png)

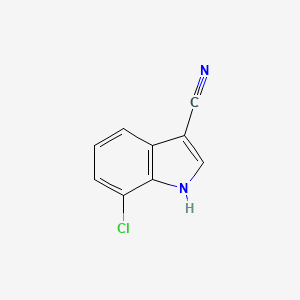
![5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1593437.png)

![Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593442.png)


